
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the morpholine ring.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenyl)-3,4-dimethylmorpholine: Lacks the hydroxyl group, resulting in different chemical properties.
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-thiol: Contains a thiol group, which can form disulfide bonds.
Uniqueness
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more suitable for various applications.
Propiedades
Número CAS |
835612-24-3 |
|---|---|
Fórmula molecular |
C12H17Cl2NO2 |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-9-12(15,16-7-6-14(9)2)10-4-3-5-11(13)8-10;/h3-5,8-9,15H,6-7H2,1-2H3;1H |
Clave InChI |
ZQRXKKADMIEXPK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCCN1C)(C2=CC(=CC=C2)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
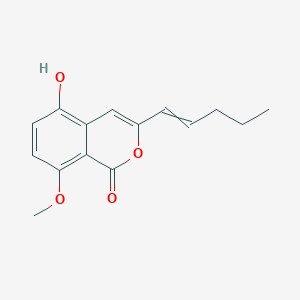
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
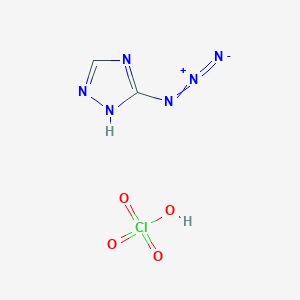

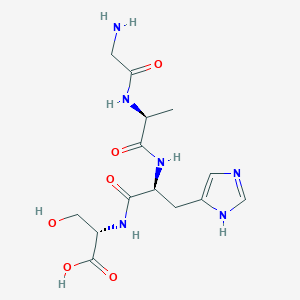
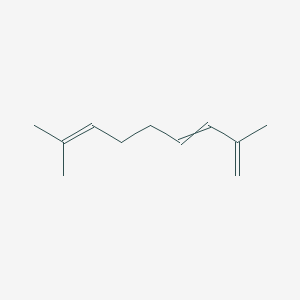
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
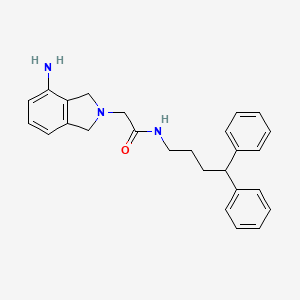
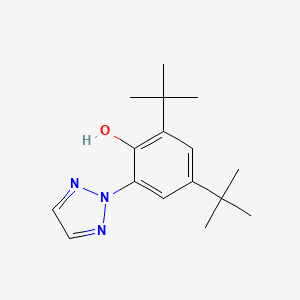
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
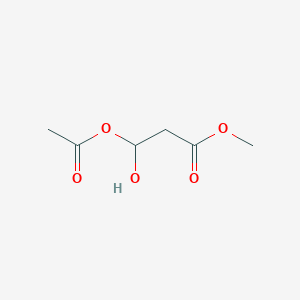
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
